molecular formula C18H11F3N4O3S B11000105 3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide

3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11000105
M. Wt: 420.4 g/mol
InChI Key: HTUYDGAEWASGCW-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features a trifluoromethoxy group and a benzothiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the benzothiazole ring.

Scientific Research Applications

3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in disease pathways, leading to modulation of biological activities. The trifluoromethoxy group and benzothiazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide is unique due to the combination of its trifluoromethoxy group and benzothiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H11F3N4O3S

Molecular Weight

420.4 g/mol

IUPAC Name

3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]phthalazine-1-carboxamide

InChI

InChI=1S/C18H11F3N4O3S/c1-25-16(27)11-5-3-2-4-10(11)14(24-25)15(26)23-17-22-12-7-6-9(8-13(12)29-17)28-18(19,20)21/h2-8H,1H3,(H,22,23,26)

InChI Key

HTUYDGAEWASGCW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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